N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide
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Overview
Description
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is a chemical compound known for its unique structure and properties. It is a member of the benzamide family, which is widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a diphenyl-sulfanylidene-propan-2-yl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[2-(diphenylphosphino)-benzamide]
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is unique due to its specific structural features, such as the diphenyl-sulfanylidene-propan-2-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917876-81-4 |
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Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[(2R)-1,2-diphenyl-1-sulfanylidenepropan-2-yl]benzamide |
InChI |
InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24)/t22-/m1/s1 |
InChI Key |
UYBGBYPQTQEACU-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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